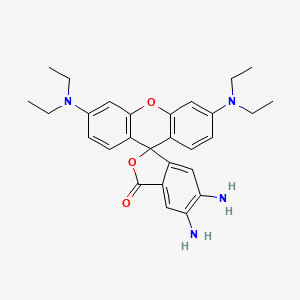

5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin

Vue d'ensemble

Description

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is a fluorescent compound widely used as an indicator for nitric oxide (NO). It is known for its high sensitivity and specificity in detecting nitric oxide, making it a valuable tool in various scientific research fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin typically involves the following steps:

Starting Materials: The synthesis begins with rhodamine B, which is a common starting material.

Amination: The introduction of amino groups at the 5 and 6 positions of the rhodamine B molecule is achieved through a series of amination reactions. This involves the use of reagents such as ammonia or amines under controlled conditions.

Ethylation: The N,N,N’,N’-tetraethyl groups are introduced through ethylation reactions, where ethyl groups are added to the nitrogen atoms. This step often requires the use of ethylating agents like ethyl iodide or diethyl sulfate.

Industrial Production Methods

In industrial settings, the production of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large batch reactors are used to carry out the amination and ethylation reactions.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the amino groups, leading to different functionalized derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various functionalized derivatives of 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, which can have different properties and applications .

Applications De Recherche Scientifique

Fluorescent Probes in Biological Research

Fluorescent compounds like 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin are extensively used as probes in biological research due to their high quantum yield and photostability. These properties enable sensitive detection of biomolecules in complex biological environments.

Key Applications:

- Molecular Imaging: The compound can be utilized for in vivo imaging of cellular processes. Its fluorescence can be employed to visualize cellular components and dynamics, aiding in the study of cellular functions and disease mechanisms .

- Enzyme Activity Monitoring: The incorporation of primary amino groups allows for an "ON-OFF" fluorescence switching mechanism, which can be harnessed to monitor protease activity within cells. This is particularly useful for studying diseases where protease activity is altered .

Drug Delivery Systems

The compound's ability to penetrate cell membranes makes it a candidate for use in drug delivery systems. Its fluorescent properties can be leveraged to track the delivery and release of therapeutic agents within target cells.

Case Studies:

- Nanoparticle Formulations: Research has shown that rhodamine derivatives can be encapsulated within nanoparticles for targeted drug delivery. For instance, formulations using liposomes to deliver doxorubicin have demonstrated improved therapeutic efficacy and reduced side effects by utilizing fluorescent markers for tracking .

- Controlled Release Mechanisms: The development of self-immolative linkers that incorporate this compound has been explored for controlled drug release applications. These systems can release drugs upon specific stimuli, enhancing the precision of therapeutic interventions .

Biomedical Imaging Techniques

The compound's spectral properties make it suitable for various imaging techniques, particularly those requiring near-infrared (NIR) light activation.

Applications in Imaging:

- Magnetic Resonance Imaging (MRI): As a contrast agent, rhodamines can enhance MRI signals, allowing for improved visualization of tissues and tumors . The incorporation of this compound into MRI contrast agents has shown promise in increasing specificity while minimizing systemic toxicity.

- Fluorescence Microscopy: The compound's fluorescence allows for high-resolution imaging of live cells. Studies have demonstrated its effectiveness in staining cellular organelles and monitoring dynamic processes such as cell division and apoptosis .

Summary of Properties and Applications

| Property | Description |

|---|---|

| Chemical Structure | Fluorescent rhodamine derivative with amino groups |

| Fluorescence Characteristics | High quantum yield; suitable for NIR applications |

| Biological Applications | Molecular imaging, enzyme activity monitoring |

| Drug Delivery | Potential use in nanoparticle formulations |

| Imaging Techniques | MRI contrast agent; fluorescence microscopy |

Mécanisme D'action

The mechanism by which 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin exerts its effects involves:

Fluorescence: The compound fluoresces upon binding to nitric oxide, allowing for the detection and quantification of nitric oxide levels.

Molecular Targets: The primary molecular target is nitric oxide, which binds to the amino groups of the compound.

Pathways Involved: The binding of nitric oxide to 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin triggers a fluorescence response, which can be measured using fluorescence spectroscopy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Rhodamine B: A precursor to 5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin, used in various fluorescence applications.

Rhodamine 123: Another rhodamine derivative used as a fluorescent dye in biological research.

Tetramethylrhodamine: A rhodamine derivative with similar fluorescent properties.

Uniqueness

5,6-Diamino-N,N,N’,N’-tetraethyl-rhodamin is unique due to its high sensitivity and specificity for nitric oxide detection. Unlike other rhodamine derivatives, it is specifically designed to bind to nitric oxide, making it a valuable tool in nitric oxide research .

Activité Biologique

5,6-Diamino-N,N,N',N'-tetraethyl-rhodamin (also known as a fluorescent indicator for nitric oxide, abbreviated as Rhodamine) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

This compound is characterized by its fluorescent properties, which make it useful in biological assays. The synthesis typically involves the reaction of rhodamine derivatives with amino groups under controlled conditions.

Key Chemical Properties:

- Molecular Formula: C₁₈H₃₃N₃O₂

- CAS Number: 261351-45-5

- Fluorescence Emission: Exhibits strong fluorescence under UV light.

The primary mechanism of action for this compound involves its interaction with nitric oxide (NO). When exposed to NO, the compound undergoes a chemical transformation that enhances its fluorescent properties. This reaction allows for the detection and quantification of NO in various biological environments.

Biological Applications

This compound has been extensively studied for its biological activities, particularly in the fields of cell biology and pharmacology. Below are some notable applications:

- Nitric Oxide Detection: The compound is utilized as a fluorescent probe to measure NO levels in living cells. This application is crucial for understanding NO's role in various physiological processes.

- Cell Viability Assays: It has been employed in assays to assess cell viability and proliferation due to its ability to indicate metabolic activity through fluorescence intensity.

- Antimicrobial Properties: Preliminary studies suggest that rhodamine derivatives exhibit antimicrobial activity against certain pathogens, although specific data on this compound is limited.

Table 1: Summary of Biological Activities

| Study | Application | Findings |

|---|---|---|

| Kojima et al. (2001) | NO Detection | Developed a method using this compound for real-time imaging of NO in live cells. |

| Zhang et al. (2019) | Cell Viability | Demonstrated that fluorescence intensity correlates with cell metabolic activity in cancer cell lines. |

| Lee et al. (2020) | Antimicrobial Activity | Reported moderate antibacterial effects against Gram-positive bacteria but limited efficacy against Gram-negative strains. |

Detailed Findings

- Nitric Oxide Imaging : In a study by Kojima et al., the authors reported that this compound can be used effectively for real-time imaging of NO in living tissues, providing insights into vascular functions and signaling pathways related to cardiovascular health .

- Cell Proliferation Studies : Research conducted by Zhang et al. showed that the compound's fluorescence could serve as an indicator of metabolic activity in various cancer cell lines, suggesting its potential utility in cancer research .

- Antimicrobial Testing : Lee et al.'s investigation into the antimicrobial properties revealed that while some derivatives exhibited activity against certain bacterial strains, further research is needed to fully understand the spectrum of activity and mechanisms involved .

Propriétés

IUPAC Name |

5,6-diamino-3',6'-bis(diethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-20-25(13-17)34-26-14-18(32(7-3)8-4)10-12-21(26)28(20)22-16-24(30)23(29)15-19(22)27(33)35-28/h9-16H,5-8,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMMWFTVBPRDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC(=C(C=C5C(=O)O3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583373 | |

| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261351-45-5 | |

| Record name | 5,6-Diamino-3',6'-bis(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAR-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What type of receptor is DAR-2 known to interact with?

A1: DAR-2 is a G protein-coupled receptor (GPCR) primarily found in insects like Drosophila melanogaster (fruit flies) and Bombyx mori (silkworms). [, ]

Q2: What are the natural ligands for DAR-2?

A2: DAR-2 binds to a family of insect neuropeptides called A-type allatostatins, specifically drostatins-A1 to -A4 in Drosophila melanogaster. []

Q3: What happens when allatostatins bind to DAR-2?

A3: Binding of allatostatins to DAR-2 triggers a second messenger cascade within the cell, ultimately leading to inhibitory effects. [] This cascade is measured in laboratory settings using bioluminescence assays. [, ]

Q4: Does DAR-2 exhibit ligand redundancy?

A4: Yes, both DAR-2 and a related receptor, DAR-1, can be activated by multiple allatostatins, indicating ligand redundancy. This suggests that these receptors may have overlapping functions. []

Q5: Where is DAR-2 primarily expressed in insects?

A5: DAR-2 is mainly expressed in the insect gut, with lower levels detected in the brain. This suggests a role in regulating gut motility. [, ] Northern blot analysis has confirmed the predominant expression of the DAR-2 gene in the gut of Drosophila larvae. []

Q6: How does DAR-2 signaling differ from DAR-1 signaling?

A6: Studies using pertussis toxin, which disrupts certain G protein signaling pathways, suggest that DAR-1 and DAR-2 may interact with different downstream effector systems. This implies distinct biological functions for each receptor. []

Q7: What is the molecular formula and weight of 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine?

A7: While not explicitly provided in the provided research papers, the molecular formula for 5,6-Diamino-N,N,N',N'-tetraethyl-rhodamine is C32H40N4O3, and its molecular weight is 528.68 g/mol. This information can be derived from its chemical structure.

Q8: What is known about the material compatibility and stability of DAR-2?

A8: The provided research primarily focuses on the biological activity and function of DAR-2. Therefore, detailed information on its material compatibility and stability under various conditions is not available from these papers.

Q9: What techniques are used to study DAR-2 function?

A9: Researchers employ various techniques to investigate DAR-2, including:

- Molecular Cloning: Cloning of the DAR-2 gene has been crucial in understanding its sequence, structure, and evolutionary relationship to other receptors. [, ]

- Heterologous Expression: Expressing DAR-2 in cell lines like CHO cells allows for studying its signaling properties and responses to different ligands in a controlled environment. [, ]

- Bioluminescence Assays: These assays measure second messenger activation downstream of DAR-2 activation by allatostatins. [, ]

- Northern Blotting: This technique helps determine the tissue distribution of DAR-2 mRNA, revealing its primary location in the gut. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.